molecular formula C20H21FN4O B4191584 1-butyryl-N-(4-fluorobenzyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine

1-butyryl-N-(4-fluorobenzyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine

Cat. No. B4191584
M. Wt: 352.4 g/mol
InChI Key: JLPIDYJQYCBAGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-butyryl-N-(4-fluorobenzyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. It belongs to the class of triazole compounds and has shown promising results in various studies.

Mechanism of Action

The exact mechanism of action of 1-butyryl-N-(4-fluorobenzyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine is not fully understood. However, it is believed to act by inhibiting specific enzymes or receptors in the body, leading to the modulation of various physiological processes.
Biochemical and physiological effects:
Studies have shown that 1-butyryl-N-(4-fluorobenzyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine has various biochemical and physiological effects. It has been found to modulate the expression of specific genes, regulate the activity of enzymes, and affect the levels of various signaling molecules in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-butyryl-N-(4-fluorobenzyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine in lab experiments is its high potency and specificity. It can be used at low concentrations to achieve the desired effect, and it has minimal off-target effects. However, one of the limitations is its potential toxicity, which needs to be carefully monitored in in vitro and in vivo studies.

Future Directions

1-butyryl-N-(4-fluorobenzyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine has shown promising results in various studies, and there are several future directions that can be explored. These include:
1. Further investigation of its mechanism of action to identify specific targets and pathways.
2. Development of more potent and selective analogs for improved therapeutic efficacy.
3. Exploration of its potential applications in other diseases, such as autoimmune disorders and infectious diseases.
4. Investigation of its pharmacokinetics and pharmacodynamics to optimize dosing regimens.
5. Evaluation of its safety and toxicity in long-term studies.
Conclusion:
In conclusion, 1-butyryl-N-(4-fluorobenzyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine is a promising compound with potential therapeutic applications. Its synthesis method is well-established, and its mechanism of action and physiological effects have been extensively studied. However, further research is needed to fully understand its therapeutic potential and optimize its use in clinical settings.

Scientific Research Applications

1-butyryl-N-(4-fluorobenzyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, diabetes, and neurological disorders.

properties

IUPAC Name

1-[5-[(4-fluorophenyl)methylamino]-3-(4-methylphenyl)-1,2,4-triazol-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O/c1-3-4-18(26)25-20(22-13-15-7-11-17(21)12-8-15)23-19(24-25)16-9-5-14(2)6-10-16/h5-12H,3-4,13H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPIDYJQYCBAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1C(=NC(=N1)C2=CC=C(C=C2)C)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-[(4-Fluorophenyl)methylamino]-3-(4-methylphenyl)-1,2,4-triazol-1-yl]butan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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